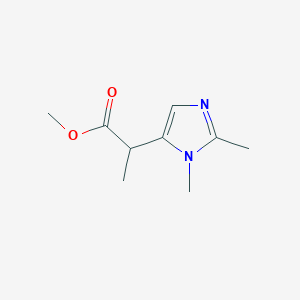

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 2-(2,3-dimethylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C9H14N2O2/c1-6(9(12)13-4)8-5-10-7(2)11(8)3/h5-6H,1-4H3 |

InChI Key |

PXNJIPDUXSNMOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method allows for the rapid formation of the imidazole ring with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

Reduction: Reduction of the imidazole ring can be achieved using metal hydrides or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate with structurally related imidazole derivatives, focusing on substituents, physicochemical properties, and pharmacological implications.

*Calculated based on molecular formula C₉H₁₃N₂O₂.

Key Comparisons:

Substituent Effects on Lipophilicity: The target compound's 1,2-dimethyl group increases lipophilicity compared to hydrophilic substituents like hydroxymethyl (32, ) or amino (9, ). This may enhance membrane permeability but reduce aqueous solubility. Chloro (25b, ) and tetrazolyl (10, ) groups introduce electronegativity, affecting binding to charged/polar receptor sites.

Bioisosteric and Pharmacological Implications :

- Tetrazole-containing analogs (10, ) are bioisosteres of carboxylic acids, mimicking their ionic interactions while improving metabolic stability. The target compound lacks this feature, relying on ester hydrolysis for activation.

- The hydroxymethyl group in 32 () may participate in hydrogen bonding, a property absent in the dimethyl-substituted target.

Synthetic Accessibility: Yields for similar compounds range from 72% (chloro derivative 25b, ) to 91% (tetrazole derivative 10, ).

Spectroscopic Characterization :

- NMR data for analogs (e.g., δ 7.95 ppm for aromatic protons in 25b ; δ 5.75 ppm for benzylic protons in 10 ) suggest distinct electronic environments influenced by substituents. The target compound’s dimethyl group would likely show upfield-shifted methyl signals (δ ~2.1–2.5 ppm).

Biological Activity

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is a compound belonging to the imidazole derivative class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.22 g/mol. The compound features a propanoate moiety attached to a dimethyl-substituted imidazole ring, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Interaction : The imidazole ring can form hydrogen bonds and π–π stacking interactions with various enzymes and receptors, influencing their activity.

- Coordination Chemistry : The nitrogen atoms in the imidazole ring can coordinate with metal ions, potentially enhancing catalytic properties or biological activities.

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound exhibits antimicrobial and anticancer effects, likely through modulation of cellular pathways and enzyme activities.

Biological Activity Overview

The compound has shown promise in several biological assays:

Antiviral Activity

A study assessed the antiviral efficacy of this compound against SARS-CoV-2. The compound was identified as a potent inhibitor of the papain-like protease (PLpro), which plays a crucial role in viral replication. The effective concentration (EC50) was found to be approximately 1.1 μM, comparable to remdesivir (0.74 μM), indicating its potential as an antiviral agent .

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit broad-spectrum antimicrobial activity. This compound has been tested against various pathogens, showing inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Effects

In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Further investigations are required to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other imidazole derivatives. Below is a comparison highlighting its distinct features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate | Structure | Contains a methyl group at position 1 instead of dimethyl |

| Methyl 2-(1H-imidazol-5-yl)propanoate | Structure | Lacks additional methyl groups on the imidazole ring |

| Methyl 2-amino-3-(2,4-dimethyl-1H-imidazol-1-yl)propanoate | Structure | Contains amino substitution along with dimethyl groups |

The specific arrangement of substituents on the imidazole ring contributes significantly to the biological activity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate, and how can purity be ensured post-synthesis?

- Methodology :

- TDAE-mediated synthesis : React 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with carbonyl derivatives using tetrakis(dimethylamino)ethylene (TDAE) to form propanoate intermediates. Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .

- Cyclization : Use ethyl 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido propanoate with substituted acetic acids under reflux conditions. Purify via recrystallization (ethanol) or column chromatography .

- Purity validation : Confirm by single-spot TLC and NMR integration (e.g., δ 2.15 ppm for methyl groups in imidazole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- 1H/13C-NMR : Identify methyl ester (δ ~3.6–3.7 ppm), imidazole protons (δ 7.1–7.6 ppm), and propanoate backbone (δ 2.5–3.0 ppm). Use CDCl3 or DMSO-d6 as solvents .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 389.13 for imidazole-propanoate derivatives) and fragmentation patterns .

- IR spectroscopy : Detect ester carbonyl stretches (~1700–1750 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in methyl-substituted imidazole derivatives?

- Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 273 K. Refine structures via SHELXL, focusing on anisotropic displacement parameters for methyl groups and imidazole rings .

- Validation : Check R-factor convergence (<0.05) and verify hydrogen bonding networks (e.g., C–H···O interactions in ester moieties) .

Q. How should researchers address contradictory spectral data during structural elucidation?

- Methodology :

- Cross-validation : Compare NMR (e.g., coupling constants for stereochemistry) with crystallographic data. For example, resolve ambiguous NOEs using distance constraints from X-ray structures .

- Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. What strategies improve reaction yields in imidazole-propanoate syntheses?

- Methodology :

- Catalyst optimization : Use Na₂S₂O₅ in DMF to enhance cyclization efficiency (e.g., 82% yield for methyl benzoate derivatives) .

- Stoichiometric control : Maintain a 1:1.2 molar ratio of amine to carbonyl reactant to minimize side products .

- Temperature modulation : Reflux in methanol for imine formation, followed by room-temperature hydrolysis to stabilize intermediates .

Q. How can pharmacological assays evaluate the bioactivity of imidazole-propanoate derivatives?

- Methodology :

- Radioligand binding assays : Screen for receptor affinity using tritiated ligands (e.g., angiotensin II receptors). Calculate IC50 values via competitive displacement curves .

- In vitro testing : Assess anticoagulant activity via thrombin time assays, correlating structural modifications (e.g., fluorophenyl substituents) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.